1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane

説明

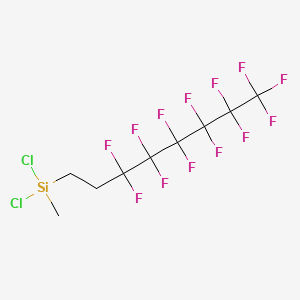

1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane: is a specialized organosilicon compound with the molecular formula C9H7Cl2F13Si and a molecular weight of 461.12 g/mol . This compound is known for its unique properties, including high thermal stability and hydrophobicity, making it valuable in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane typically involves the reaction of tridecafluorooctylmethyldichlorosilane with appropriate reagents under controlled conditions . The reaction is usually carried out in an organic solvent, such as toluene or hexane , at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality .

化学反応の分析

Types of Reactions: 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like alcohols or amines .

Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions:

Major Products:

Silanols: Formed during hydrolysis reactions.

Alkoxysilanes: Formed during substitution reactions with alcohols.

科学的研究の応用

Surface Modification

One of the primary applications of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane is in the modification of surfaces to enhance their hydrophobicity and reduce surface energy. This property is particularly beneficial in:

- Microelectromechanical Systems (MEMS) : The compound is used to coat movable parts in MEMS to prevent sticking and reduce friction. This is crucial for the functionality and longevity of microdevices .

- Nanoimprint Lithography : Coatings derived from this silane are utilized in nanoimprint lithography processes to create patterns on substrates. The low surface energy facilitates easier demolding of polymer parts .

Biomedical Applications

The compound has shown promise in biomedical fields:

- Dental Materials : Research indicates that this compound can improve the bonding strength between resin composites and dental substrates. Its application enhances interfacial adhesion by promoting better spreading and penetration of resin materials into surface roughness .

- Hair Care Products : In cosmetic formulations, this silane has been found to improve the wet combability of hair by reducing friction between hair strands. Studies demonstrate that a 1% concentration significantly decreases the force required for combing treated hair .

Environmental Applications

Due to its stability and resistance to degradation, this compound is also being investigated for environmental applications:

- Water Repellent Coatings : Its hydrophobic properties make it suitable for creating water-resistant surfaces on various materials, which can be beneficial in outdoor applications or environments where moisture resistance is critical.

Case Study 1: Improvement of Dental Composites

A study evaluated the effect of applying this compound on CAD/CAM resin composites. The findings indicated that silanization significantly increased interfacial shear strength compared to unsilanized controls. This enhancement was attributed to improved wettability and bonding at the interface due to the silane treatment .

Case Study 2: Coating for MEMS Devices

In research focused on MEMS devices, coatings with this compound were applied to micro-parts. The results demonstrated reduced friction and enhanced operational efficiency in micro-actuators. The coating's durability under operational stresses was also assessed, showing promising results for long-term applications .

作用機序

The mechanism of action of 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane involves its ability to form strong bonds with surfaces, creating a durable and stable coating . The compound’s hydrophobic and oleophobic properties are attributed to the presence of fluorinated alkyl groups, which repel water and oil .

類似化合物との比較

- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane

- Chloro(dimethyl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

Uniqueness: 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane is unique due to its specific combination of dichloromethyl and tridecafluorooctyl groups, which provide a balance of reactivity and stability . This makes it particularly suitable for applications requiring durable and long-lasting surface modifications .

生物活性

1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) is a fluorinated silane compound widely studied for its unique properties and applications in various fields, including materials science and biological systems. This article explores the biological activity of PFOMS, focusing on its interactions at the molecular level, potential toxicity, and implications for health and environmental safety.

PFOMS is characterized by the presence of fluorinated carbon chains and a silane group. Its molecular structure allows for significant hydrophobicity and low surface energy, making it an effective surfactant and coating agent. The compound's stability in various environments is attributed to the strong carbon-fluorine bonds.

Interaction with Biological Systems

PFOMS exhibits unique interactions with biological membranes due to its amphiphilic nature. Research indicates that PFOMS can alter membrane permeability and fluidity, potentially impacting cellular functions.

- Membrane Disruption : Studies have shown that PFOMS can integrate into lipid bilayers, leading to changes in membrane integrity. This disruption can facilitate the uptake of other substances into cells or cause cell lysis under certain conditions .

Toxicological Studies

Toxicological assessments of PFOMS have revealed potential adverse effects on human health and the environment:

- Cytotoxicity : In vitro studies demonstrate that exposure to PFOMS can lead to cytotoxic effects in various cell lines. The degree of toxicity appears to be dose-dependent, with higher concentrations resulting in increased cell death .

- Endocrine Disruption : Some studies suggest that PFOMS may exhibit endocrine-disrupting properties, affecting hormone signaling pathways. This raises concerns regarding its impact on reproductive health and developmental processes .

Case Study 1: Environmental Impact

A study conducted on the persistence of PFAS (per- and polyfluoroalkyl substances), including PFOMS, highlighted its accumulation in aquatic ecosystems. The research indicated that PFOMS could bioaccumulate in fish and other aquatic organisms, leading to potential health risks for wildlife and humans consuming contaminated seafood .

Case Study 2: Human Health Monitoring

Longitudinal biomonitoring studies have detected PFAS, including PFOMS derivatives, in human blood samples. These studies reveal a correlation between exposure levels and various health issues, such as immune system dysfunction and increased cholesterol levels

Research Findings

特性

IUPAC Name |

dichloro-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F13Si/c1-25(10,11)3-2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDMVWQNRXVEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2Si(CH3)Cl2, C9H7Cl2F13Si | |

| Record name | Silane, dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223797 | |

| Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)methyl dichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73609-36-6 | |

| Record name | 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73609-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073609366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。